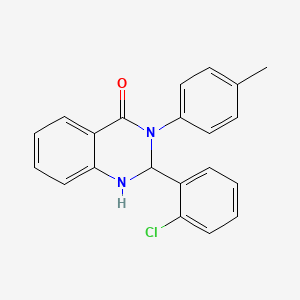
3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone
説明
3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone, also known as INQ, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. INQ is a member of the quinazolinone family of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various cellular pathways. 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the activity of various enzymes, including topoisomerase II and HDAC. In addition, 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Furthermore, 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the regulation of inflammation. Furthermore, 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize, and it exhibits a wide range of biological activities. In addition, 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied, and its mechanism of action is well understood. However, 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone also has some limitations. It is not very water-soluble, which can make it difficult to use in certain experiments. In addition, 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone can be cytotoxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the study of 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for cancer. 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit anticancer activity in vitro, and further studies are needed to determine its efficacy in vivo. Another direction is to investigate its potential as an anti-inflammatory agent. 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to inhibit the production of pro-inflammatory cytokines, and further studies are needed to determine its efficacy in vivo. Furthermore, there is a need to investigate the potential of 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone as an antimicrobial agent. 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit antimicrobial activity against various bacterial strains, and further studies are needed to determine its efficacy against other microbial pathogens.
科学的研究の応用
3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been tested against various cancer cell lines, and it has been shown to inhibit the growth of these cells in vitro. In addition, 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, 3-(4-iodophenyl)-2-(3-nitrophenyl)-2,3-dihydro-4(1H)-quinazolinone has been tested against various bacterial strains, and it has been shown to exhibit antimicrobial activity against these strains.
特性
IUPAC Name |
3-(4-iodophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14IN3O3/c21-14-8-10-15(11-9-14)23-19(13-4-3-5-16(12-13)24(26)27)22-18-7-2-1-6-17(18)20(23)25/h1-12,19,22H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJCJTRUNZPXSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(N2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14IN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Iodophenyl)-2-(3-nitrophenyl)-1,2-dihydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



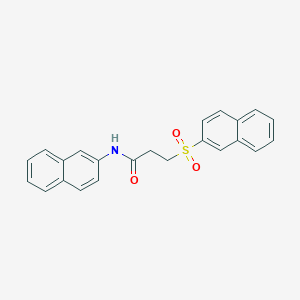
![3-methoxy-N-{[(2-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3939358.png)
![1-[1-(1-{[1-(trifluoromethyl)cyclopropyl]carbonyl}piperidin-4-yl)-1H-1,2,3-triazol-4-yl]cyclopentanol](/img/structure/B3939372.png)
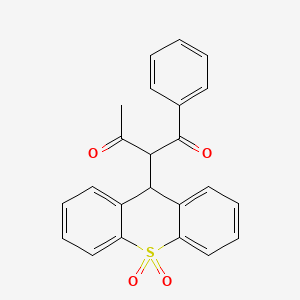
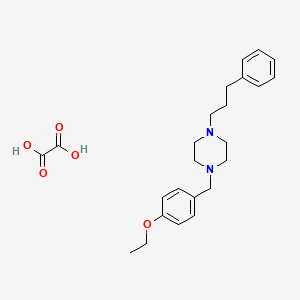
![1-[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B3939386.png)
![[2-(3-isobutoxy-10H-phenothiazin-10-yl)ethyl]dimethylamine oxalate](/img/structure/B3939393.png)

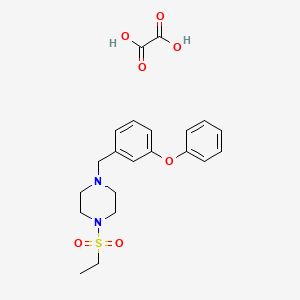

![N-(4-methylphenyl)-3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzamide](/img/structure/B3939431.png)
![2-{[4-cyclohexyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B3939437.png)
![1-methyl-2-oxo-2-phenylethyl 5-[(4-fluorophenyl)amino]-5-oxopentanoate](/img/structure/B3939440.png)
